Amg 076

Description

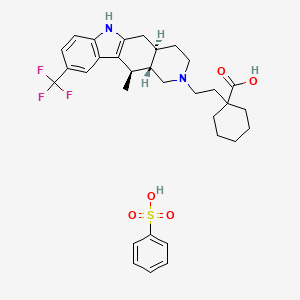

Structure

3D Structure of Parent

Properties

CAS No. |

1001438-96-5 |

|---|---|

Molecular Formula |

C32H39F3N2O5S |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

1-[2-[(4aR,11R,11aS)-11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid;benzenesulfonic acid |

InChI |

InChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9)/t16-,17-,20-;/m1./s1 |

InChI Key |

IBDOVKSLMMFQPJ-IUPOGUASSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]2CN(CC[C@@H]2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Canonical SMILES |

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Appearance |

Solid powder |

Other CAS No. |

1001438-96-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(2-((4aR,11R,11aS)-11-methyl-9-trifluoromethyl-1,3,4,4a,5,6,11,11a-octahydropyrido(4,3-b)carbazol-2-yl)ethyl)cyclohexanecarboxylic acid benzenesulfonic acid AMG 076 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Amg 076

In Vitro Receptor Binding and Affinity Studies

The interaction of AMG-076 with MCHR1 has been rigorously assessed through quantitative binding assays, demonstrating its high affinity for the receptor.

AMG-076 exhibits potent binding to the MCHR1, as evidenced by its ability to displace the radioligand [125I]-MCH. In membrane-binding assays utilizing human MCHR1 membranes prepared from HEK293 cells stably expressing the human receptor, AMG-076 demonstrated a dissociation constant (Kᵢ) of 0.6 ± 0.10 nM. Unlabeled MCH was included as a reference in these displacement studies. nih.govresearchgate.net

Table 1: MCHR1 Radioligand Displacement by AMG-076

| Assay Type | Receptor Species | Radioligand | Kᵢ (nM) | Cell Line/Source |

| Radioligand Displacement Membrane-Binding | Human | [125I]-MCH | 0.6 ± 0.10 | HEK293-MCHR1 |

AMG-076 displays comparable activity for MCHR1 across various animal species. Studies employing aequorin assays in cells transiently expressing MCHR1 from different species (human, mouse, and rat) confirmed similar binding characteristics. nih.govresearchgate.net This cross-species activity is significant given that MCHR1 is expressed in human, mouse, and rat tissues, while the melanin-concentrating hormone receptor 2 (MCHR2) is notably absent in rodent species. ayanetwork.comrndsystems.com

Functional Antagonism of MCHR1 Signaling Pathways

AMG-076 functions as a direct antagonist of MCHR1, effectively inhibiting the downstream signaling cascades initiated by melanin-concentrating hormone (MCH).

The functional antagonism of AMG-076 was demonstrated by its capacity to inhibit MCH-induced intracellular calcium (Ca2+) mobilization. In HEK293 cells stably expressing human MCHR1, AMG-076 inhibited MCH-stimulated Ca2+ responses with an inhibitory concentration 50% (IC50) of 1.2 ± 0.26 nmol/L. nih.govresearchgate.net These experiments were conducted using a FLIPR Ca2+ mobilization assay, where MCH at its EC50 (12 nmol/L) was used to stimulate the calcium response. nih.govresearchgate.net Similar inhibition of MCH-induced Ca2+ mobilization was observed across multiple species using an aequorin assay in CHO cells transiently expressing MCHR1 of different origins, with MCH concentrations of 35 nM used for stimulation. nih.gov

Table 2: Inhibition of MCH-Induced Intracellular Calcium Mobilization by AMG-076

| Assay Type | Receptor Species | Stimulant (EC50) | IC50 (nM) | Cell Line/Source |

| FLIPR Ca2+ Mobilization Assay | Human | MCH (12 nM) | 1.2 ± 0.26 | HEK293-MCHR1 |

| Aequorin Assay | Multiple Species | MCH (35 nM) | Similar activity | CHO-MCHR1 |

MCHR1 is a G-protein coupled receptor (GPCR), a class of cell surface receptors that detect extracellular molecules and initiate intracellular responses. ayanetwork.comwikipedia.orgresearchgate.netresearchgate.net In its inactive state, a GPCR is typically associated with a heterotrimeric G protein complex, comprising alpha (Gα), beta (Gβ), and gamma (Gγ) subunits, with guanosine (B1672433) diphosphate (B83284) (GDP) bound to the Gα subunit. wikipedia.orgpressbooks.pubjackwestin.comnih.gov Upon agonist binding, such as MCH binding to MCHR1, the receptor undergoes a conformational change. wikipedia.orgpressbooks.pubjackwestin.comfrontiersin.org This conformational shift triggers the Gα subunit to exchange its bound GDP for guanosine triphosphate (GTP), leading to the dissociation of the GTP-bound Gα subunit from the Gβγ dimer and the receptor itself. wikipedia.orgpressbooks.pubjackwestin.comnih.gov The activated Gα subunit, along with the Gβγ dimer, can then interact with various intracellular effector proteins to propagate the signal. wikipedia.orgpressbooks.pubnih.gov

MCHR1 is known to activate both Gi/o and Gq signaling pathways. ayanetwork.com Activation of the Gq/11 pathway, for instance, stimulates phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum and mitochondria, leading to the release of intracellular calcium, thereby increasing cytoplasmic calcium concentrations. wikipedia.orgnih.govfrontiersin.org As an MCHR1 antagonist, AMG-076 modulates this signal transduction by inhibiting the initial MCH-induced conformational changes and subsequent G-protein activation, thereby preventing the downstream signaling events, including calcium mobilization.

Receptor Selectivity and Off-Target Profiling

AMG-076 has been characterized as a highly selective antagonist for MCHR1. nih.govresearchgate.netnih.gov Its selectivity profile was assessed through comprehensive screening against a broad panel of receptors. AMG-076 demonstrated no significant inhibitory activity against MCHR2 at concentrations exceeding 10,000 nmol/L in FLIPR Ca2+ mobilization assays. nih.govresearchgate.net

Further evaluation of AMG-076's selectivity involved a screen conducted by Eurofins PanLabs, which tested the compound against a panel of 64 G-protein coupled receptors, transporters, and ion channels using radioligand displacement assays. nih.govresearchgate.net For 63 of the 64 targets screened, the IC50 of AMG-076 was greater than 2000 nmol/L. nih.govresearchgate.net The only exception was the 5HT2C receptor, for which AMG-076 exhibited a Kᵢ of 1120 ± 59 nmol/L. This Kᵢ value for 5HT2C is more than 1000-fold higher than its Kᵢ for MCHR1, underscoring AMG-076's significant selectivity for MCHR1. nih.govresearchgate.net

Table 3: Receptor Selectivity Profile of AMG-076

| Target Receptor/Protein | Assay Type | Kᵢ (nM) / IC50 (nM) | Selectivity vs. MCHR1 |

| MCHR1 | Radioligand Displacement | 0.6 ± 0.10 (Kᵢ) | N/A |

| MCHR2 | FLIPR Ca2+ Mobilization Assay | >10,000 (IC50) | Highly selective |

| 5HT2C | Radioligand Displacement | 1120 ± 59 (Kᵢ) | >1000-fold selective |

| Other 63 targets | Radioligand Displacement | >2000 (IC50) | Highly selective |

Differentiation from Melanin-Concentrating Hormone Receptor 2 (MCHR2) Activity

A crucial aspect of AMG-076's pharmacological profile is its high selectivity for MCHR1 over MCHR2. Comprehensive studies have shown that AMG-076 exhibits no significant inhibitory activity against MCHR2, even at high concentrations. Specifically, in a FLIPR Ca2+ mobilization assay, AMG-076 demonstrated no substantial activity at concentrations exceeding 10,000 nmol/L. nih.govresearchgate.net This differentiation is particularly relevant given that MCHR2 expression is absent in commonly used experimental organisms such as rodents, which has led to MCHR1 being the primary focus for behavioral studies related to the MCH system. nih.gov

Evaluation of Selectivity Against Other G-Protein Coupled Receptors, Transporters, and Ion Channels

The selectivity of AMG-076 was rigorously assessed against a broad panel of diverse biological targets, including various G-protein coupled receptors (GPCRs), transporters, and ion channels. This evaluation was conducted using radioligand displacement assays, for instance, in a screen performed by Eurofins PanLabs. nih.govresearchgate.net

The results of this extensive screening demonstrated that AMG-076 possesses a high degree of selectivity. For the vast majority of the 64 targets screened, the IC50 value for AMG-076 was found to be greater than 2000 nmol/L. nih.govresearchgate.net An exception to this broad selectivity was observed with the 5HT2C receptor. The inhibition constant (Ki) of AMG-076 for the 5HT2C receptor was determined to be 1120 ± 59 nmol/L. nih.gov Despite this interaction, the affinity for 5HT2C remains more than 1000-fold higher than its affinity for MCHR1, underscoring its primary selectivity for MCHR1. nih.gov

Table 1: Selectivity Profile of AMG-076 Against Key Targets

| Target | Assay Type | Ki (nM) / IC50 (nM) | Fold Selectivity vs. MCHR1 (Approx.) |

| Melanin-Concentrating Hormone Receptor 1 (MCHR1) | Radioligand Displacement (Ki) | 0.6 ± 0.10 nih.govresearchgate.net | 1 nih.govresearchgate.net |

| MCH-induced Ca2+ mobilization (MCHR1) | FLIPR Ca2+ mobilization (IC50) | 1.2 ± 0.26 nih.govresearchgate.net | - |

| Melanin-Concentrating Hormone Receptor 2 (MCHR2) | FLIPR Ca2+ mobilization (IC50) | >10,000 nih.govresearchgate.net | >16,000 nih.govresearchgate.net |

| 5HT2C receptor | Radioligand Displacement (Ki) | 1120 ± 59 nih.gov | >1000 nih.gov |

| Other GPCRs, Transporters, Ion Channels (63 targets) | Radioligand Displacement (IC50) | >2000 nih.govresearchgate.net | >3000 nih.govresearchgate.net |

Assessment of Potential Undesired Pharmacological Interactions

During the lead optimization program for AMG-076, a significant focus was placed on mitigating potential undesired pharmacological interactions. This included efforts to reduce lipophilicity and to understand the physicochemical properties that influence central nervous system (CNS) exposure and off-target pharmacology, such as interactions with the human Ether-à-go-go-Related Gene (hERG) channel. researchgate.netresearchgate.net AMG-076 demonstrated a dramatically reduced liability for hERG channel inhibition, with an IC50 greater than 5 µM. probechem.com

Furthermore, preclinical Good Laboratory Practice (GLP) toxicology and safety pharmacology studies were conducted for compound 103 (a related compound in the development pathway that was taken into clinical trials), and these studies were reported to be "without major findings," suggesting a favorable profile regarding potential undesired interactions. researchgate.netresearchgate.net

Preclinical Pharmacological Evaluation of Amg 076 in Animal Models

Efficacy Studies in Rodent Models of Metabolic Dysregulation

Preclinical investigations extensively utilized rodent models, particularly those with diet-induced obesity, to characterize the metabolic impact of AMG-076.

High-fat diet (HFD)-induced obesity (DIO) mouse models are widely used to mimic human obesity and associated metabolic disorders. AMG-076 was evaluated in these models to assess its potential therapeutic effects.

Chronic administration of AMG-076 resulted in a significant reduction in body weight gain in wild-type (MCHR1+/+) mice fed a high-fat diet. This effect was specifically mediated through MCHR1, as no such reduction was observed in MCHR1 knockout (MCHR1-/-) mice. nih.govnih.govresearchgate.net In already obese DIO mice, AMG-076 treatment also led to a reduction in body weight gain. medchemexpress.comresearchgate.net The observed body weight reduction was associated with a decrease in accumulated fat mass, without a concomitant loss of lean mass. researchgate.net

Table 1: Effects of AMG-076 on Body Weight and Adiposity in Rodent Models

| Parameter | Observation in Wild-Type (MCHR1+/+) HFD/DIO Mice | Observation in MCHR1 Knockout (MCHR1-/-) Mice |

| Body Weight Gain | Significant reduction nih.govnih.govmedchemexpress.comresearchgate.netresearchgate.net | No reduction nih.govnih.govresearchgate.net |

| Accumulated Fat Mass | Reduction researchgate.net | Not specified in snippets |

| Lean Mass | No loss researchgate.net | Not specified in snippets |

AMG-076 treatment led to a significant increase in energy expenditure in both non-obese mice fed a high-fat diet and in DIO mice. nih.gov This increase in energy expenditure was also reflected in elevated oxygen consumption in mice. researchgate.netresearchgate.net These findings suggest that enhanced energy expenditure contributes to the body weight reduction observed with AMG-076 treatment. nih.gov

Table 2: Effects of AMG-076 on Energy Metabolism in Rodent Models

| Parameter | Observation in HFD/DIO Mice |

| Energy Expenditure | Significantly increased nih.gov |

| Oxygen Consumption | Increased researchgate.netresearchgate.net |

Chronic administration of AMG-076 in DIO mice demonstrated notable improvements in metabolic phenotypes. Treatment with AMG-076 resulted in a significant decrease in fasting insulin (B600854) and glucose levels. nih.gov Furthermore, it led to increases in glucose tolerance and insulin sensitivity. nih.govnih.govresearchgate.net These anti-diabetic effects highlight the potential of MCHR1 antagonism in improving metabolic health beyond just weight management. nih.gov

Table 3: Effects of AMG-076 on Glucose Homeostasis in DIO Mice

| Parameter | Observation in DIO Mice |

| Fasting Glucose | Significant decrease nih.gov |

| Fasting Insulin | Significant decrease nih.gov |

| Glucose Tolerance | Increased nih.govnih.govresearchgate.net |

| Insulin Sensitivity | Increased nih.govnih.govresearchgate.net |

While the primary focus of the available research findings on AMG-076 in rodents is on high-fat diet-induced obesity, the compound's efficacy in "mouse models of obesity" generally supports its broad applicability within rodent obesity research. nih.govnih.gov The consistent MCHR1-dependent effects observed across different stages of obesity (prevention of weight gain in non-obese mice on HFD and reduction of weight in already obese DIO mice) suggest a robust pharmacological profile in rodent obesity contexts. nih.govmedchemexpress.com

Assessment of AMG-076 in High-Fat Diet-Induced Obesity Mouse Models

Characterization of AMG-076 Effects in Non-Human Primate Models of Obesity

Preliminary data regarding the effects of AMG-076 in obese cynomolgus monkeys have also been reported. These studies indicated that AMG-076 appeared to be well tolerated in spontaneously obese cynomolgus monkeys. No abnormal clinical observations or behavioral changes were noted, and the treatment did not affect clinical chemistry and hematology measurements. nih.gov While the available snippets confirm the evaluation in this model and its tolerability, detailed efficacy findings (e.g., specific weight loss percentages or metabolic improvements) for AMG-076 in non-human primates are not explicitly provided in the current search results. nih.govnih.govresearchgate.net

Genetic Validation of MCHR1-Mediated Pharmacological Effects

The pharmacological effects of AMG-076 have been rigorously validated through genetic approaches, primarily involving comparative studies in MCHR1 wild-type (MCHR1+/+) and knockout (MCHR1−/−) mouse strains. This approach is crucial for confirming that the observed effects of AMG-076 are specifically mediated via its interaction with MCHR1.

Comparative Studies in MCHR1 Wild-Type versus Knockout Mouse Strains

Studies in mouse models of obesity have provided compelling evidence for the MCHR1-dependent action of AMG-076. Treatment with AMG-076 led to a significant reduction in body weight gain in MCHR1 wild-type mice. nih.govnih.govresearchgate.net Crucially, this effect was entirely absent in MCHR1 knockout mice, which share the same genetic background as the wild-type controls. nih.govnih.govresearchgate.net This finding directly confirms that MCHR1 is the primary target through which AMG-076 exerts its effects on body weight.

The reduction in body weight gain observed in MCHR1 wild-type mice treated with AMG-076 was specifically associated with a decrease in accumulated fat mass, without any observed loss of lean mass. nih.govresearchgate.net While some initial reports indicated that AMG-076 might decrease food intake, other detailed investigations showed that under certain conditions, AMG-076 did not significantly alter food intake in either MCHR1 wild-type or knockout mice. nih.govresearchgate.net This suggests that mechanisms beyond simple appetite suppression contribute to its efficacy.

The inherent phenotype of MCHR1 knockout mice further supports the role of MCHR1 in energy homeostasis. These mice are known to be resistant to diet-induced obesity and typically exhibit increased energy expenditure compared to their wild-type counterparts. nih.govfrontiersin.orgphysiology.orgbiorxiv.org

Presented below is a summary of the comparative effects of AMG-076 on body weight gain in MCHR1 wild-type and knockout mice:

| Mouse Strain | AMG-076 Treatment | Effect on Body Weight Gain | Associated Changes |

| MCHR1 Wild-Type (+/+) | Administered | Significant reduction | Decreased fat mass, maintained lean mass nih.govresearchgate.net |

| MCHR1 Knockout (−/−) | Administered | No significant effect | - |

Elucidation of MCHR1-Dependent Mechanisms in Vivo

The MCHR1-dependent effects of AMG-076 extend beyond body weight regulation to encompass broader metabolic improvements. The prevention of high-fat diet-induced body weight gain by AMG-076 is unequivocally MCHR1-dependent. nih.gov A key mechanism identified for this effect is an increase in energy expenditure. Studies have shown a significant increase in measured oxygen consumption (VO2) in MCHR1 wild-type mice treated with AMG-076, a response not observed in MCHR1 knockout mice. nih.gov This indicates that the enhanced energy expenditure is directly mediated by MCHR1 antagonism.

Furthermore, chronic treatment with AMG-076 in obese mice has been linked to improved metabolic phenotypes. This includes significantly lowered baseline glucose and insulin levels, along with an increase in glucose tolerance and insulin sensitivity. nih.gov These findings are consistent with observations in mice genetically deficient in MCHR1 or melanin-concentrating hormone (MCH), underscoring the potential antidiabetic benefits of MCHR1 antagonism. nih.gov

Beyond energy expenditure and glucose metabolism, the MCH-MCHR1 system has been implicated in hepatic steatosis, with studies suggesting that this system can influence liver fat accumulation through mechanisms independent of changes in body weight. researchgate.net Additionally, MCHR1, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system of rodents, is notably enriched in neuronal cilia. biorxiv.org Functional studies, particularly electrophysiological analyses, have revealed that MCHR1 knockout mice exhibit significant alterations in synaptic strength, suggesting a role for MCHR1 in neuronal function and signaling pathways within the central nervous system. biorxiv.org

Synthesis and Structure Activity Relationship Sar of Amg 076

Synthetic Methodologies for AMG-076 Production

The development of AMG-076 necessitated the establishment of synthetic methodologies capable of producing the compound in a stereoselective and scalable manner to support preclinical studies. fishersci.co.ukguidetopharmacology.org

Stereoselective Synthesis Strategies and Pathway Development

The stereoselective synthesis of AMG-076 involves several key transformations designed to establish the correct absolute configuration of its chiral centers. A prominent synthetic pathway developed for AMG-076 commenced with a Robinson annulation of 1-benzyl-4-piperidone. fishersci.co.ukguidetopharmacology.org This reaction sequence generated an enone intermediate, from which the desired diastereomer was resolved. fishersci.co.ukguidetopharmacology.org Subsequent stereoselective hydrogenation of this enone afforded a crucial intermediate (referred to as intermediate 6 in the literature). fishersci.co.ukguidetopharmacology.org

Following the establishment of the carbocyclic core, a Fischer indole (B1671886) synthesis was employed, utilizing a specific hydrazine (B178648) derivative (intermediate 5) to construct the advanced indole intermediate (intermediate 2). fishersci.co.ukguidetopharmacology.org The final stages of the synthesis involved two complementary reductive amination strategies. These approaches utilized either a specific aldehyde derivative (intermediate 3) or a lactol derivative (intermediate 4) to furnish the target compound, AMG-076. fishersci.co.ukguidetopharmacology.org In particular, addressing stability challenges associated with aldehydes in catalytic reductive amination, a cyclic ketolactol (ω-hydroxylactone) was successfully employed as an aldehyde surrogate, with the reaction proceeding favorably over a platinum on carbon (Pt/C) catalyst. cenmed.com

Approaches for Scalable Chemical Synthesis

Scalability was a critical consideration in the development of AMG-076's synthetic route to ensure sufficient material for preclinical investigations. The chosen synthetic strategies were designed with large-scale preparation in mind. fishersci.co.ukguidetopharmacology.org The use of a cyclic ketolactol as an aldehyde surrogate, along with a Pt/C catalyst, not only addressed stability issues but also contributed to a more robust and potentially scalable reductive amination step. cenmed.com

Furthermore, the process development included a thorough evaluation of the thermodynamics of each synthetic step, aided by density functional theory (DFT) calculations. cenmed.com A significant observation during development was the strong dependence of the reaction on the volumetric gas to liquid mass transfer coefficient (kLa). This parameter was meticulously optimized to facilitate successful scale-up, demonstrated by its implementation in a 400 L stirred tank reactor. cenmed.com Such optimization is indicative of a well-developed process suitable for industrial production.

Lead Optimization and Design Considerations

Lead optimization efforts for AMG-076 focused on enhancing its pharmacological profile, particularly concerning central nervous system (CNS) exposure and minimizing off-target liabilities. nih.gov

Strategies for Modulating Lipophilicity to Influence Central Nervous System Exposure

Achieving optimal CNS exposure for drug candidates targeting brain-resident receptors like MCHR1 is paramount. Lead optimization for AMG-076 specifically aimed at modulating its lipophilicity and understanding how physicochemical properties govern CNS penetration. nih.gov AMG-076 demonstrated sufficient CNS exposure, evidenced by a cerebrospinal fluid (CCSF) to plasma (Cp) ratio of 0.21 at a dose of 10 mg/kg orally, which was adequate to elicit a robust in vivo effect. chembeez.com

General strategies for modulating CNS exposure often involve fine-tuning lipophilicity (Log D) and molecular weight, as these are primary determinants of membrane permeability. nih.gov While moderately lipophilic drugs can cross the blood-brain barrier (BBB) via passive diffusion, hydrogen bonding properties also significantly influence CNS uptake. nih.gov Overly lipophilic compounds, often seen in early high-throughput screening (HTS) leads, can lead to decreased solubility and membrane penetration. nih.gov For MCHR1 antagonists, strategies have included modifying benzyl (B1604629) groups and introducing various substituents on aliphatic nitrogen sidechains to adjust lipophilicity and basic pKa, thereby influencing metabolic clearance and reducing potential hERG inhibition. americanelements.com

Structure-Guided Optimization to Minimize Off-Target Liabilities

Structure-guided optimization played a crucial role in refining AMG-076 to ensure high selectivity and minimize undesirable off-target interactions. nih.govfigshare.comnih.gov The lead optimization program for AMG-076 specifically focused on understanding and mitigating off-target pharmacology, including potential hERG channel inhibition. nih.gov AMG-076 exhibited high selectivity, showing no significant inhibitory activity against MCHR2 at concentrations exceeding 10,000 nmol/L in a FLIPR Ca2+ mobilization assay. nih.gov

Structure-guided drug design leverages detailed structural information, often derived from X-ray crystallography, to direct chemical modifications. figshare.com This approach is vital for improving target selectivity and avoiding interactions with unintended proteins that could lead to toxicity. figshare.comnih.gov While direct structural data for AMG-076's binding to MCHR1 or off-targets were not detailed in the search results, the principle of structure-guided optimization is broadly applied in drug discovery to refine binding interactions and reduce liabilities. For other MCHR1 antagonists, computational studies such as molecular docking and MM-GBSA calculations have been employed to analyze ligand-receptor interactions within simulated brain-cell membranes, providing insights into potential off-target binding profiles. cenmed.com

Development of Analogues and Insights into Structure-Activity Relationships

AMG-076 emerged from a comprehensive high-throughput screening and lead optimization campaign, demonstrating potent and selective MCHR1 antagonism. nih.gov Its activity profile includes a binding affinity (Ki) of 0.6 ± 0.10 nM for displacing [125I]-MCH and an inhibitory concentration (IC50) of 1.2 ± 0.26 nmol/L for MCH-induced Ca2+ mobilization in HEK293-MCHR1 cells. nih.gov Furthermore, AMG-076 displayed comparable activity across MCHR1 receptors from different animal species. nih.gov

The core structure of AMG-076, featuring a pyrido-carbazole and a cyclohexanecarboxylic acid moiety, along with its specific stereochemistry and trifluoromethyl group, are integral to its activity. Current time information in Singapore.fishersci.at Insights into the structure-activity relationships (SAR) of MCHR1 antagonists, including AMG-076 and its analogues, have highlighted key structural features influencing potency and selectivity. For instance, studies on various MCHR1 antagonists have explored the impact of different aryl and heteroaryl groups, as well as linker lengths, on receptor affinity. vulcanchem.comnih.gov Modifications such as the introduction of para-fluoro, para-chloro, or para-cyano substituents on phenyl rings have been shown to significantly enhance MCHR1 binding affinity in related chemical series. nih.gov The precise stereochemical configuration, such as the β-configuration at C-1 in certain carbasugar analogues (though for a different target, SGLT2), underscores the critical role of stereochemistry in determining inhibitory activity and selectivity. nih.gov

The detailed research findings regarding AMG-076's potency are summarized in the table below:

| Assay | Result (Mean ± SEM) | Reference |

| MCHR1 Binding (Ki, [125I]-MCH displacement) | 0.6 ± 0.10 nM | nih.gov |

| MCH-induced Ca2+ Mobilization (IC50) | 1.2 ± 0.26 nmol/L | nih.gov |

| MCHR2 Inhibitory Activity | >10,000 nmol/L (no sig. activity) | nih.gov |

Biochemical and Physiological Pathways Influenced by Mchr1 Antagonism

Role of MCHR1 in Central Regulation of Feeding Behavior and Energy Balance

The MCH/MCHR1 system is a critical hypothalamic regulator of energy homeostasis, with demonstrated effects on both feeding behavior and energy expenditure. oup.com MCH itself is a potent orexigen, meaning it stimulates food intake. frontiersin.org Acute administration of MCH increases food consumption, while chronic exposure leads to weight gain, primarily through an increase in fat mass. frontiersin.org

Antagonism of MCHR1, as demonstrated with compounds like AMG-076, effectively counters these effects. In mouse models of obesity, AMG-076 has been shown to cause a significant reduction in body weight gain. nih.govnih.gov This effect is attributed to a dual mechanism: a decrease in food intake and an increase in energy expenditure. nih.govnih.gov The reduction in body weight is also associated with improvements in metabolic phenotypes, including increased glucose tolerance and insulin (B600854) sensitivity. nih.gov

The localization of MCHR1 in brain regions integral to appetite control, such as the arcuate and ventromedial nuclei of the hypothalamus, underscores its direct role in mediating the effects of MCH on feeding. oup.com Furthermore, MCHR1 expression in the nucleus accumbens shell, a key area for reward processing, suggests that MCH influences the hedonic, or pleasurable, aspects of eating. frontiersin.orgbioscientifica.com MCHR1 antagonists can reduce the intake of palatable, energy-dense foods, indicating an influence on reward-driven feeding behavior. nih.gov

| Modulation | Effect on Food Intake | Effect on Energy Expenditure | Overall Impact on Body Weight | Supporting Evidence |

|---|---|---|---|---|

| MCH Administration | Increase | Decrease | Increase | frontiersin.orgoup.com |

| MCHR1 Antagonism (e.g., AMG-076) | Decrease | Increase | Decrease | nih.govnih.gov |

| MCHR1 Knockout in Mice | Hyperphagic (increased) | Increased (due to hyperactivity) | Lean Phenotype | oup.comnih.gov |

Intersection of MCHR1 Signaling with Other Neuroendocrine Pathways

The influence of the MCH/MCHR1 system extends beyond its direct effects on feeding and energy balance, intersecting with other critical neuroendocrine pathways, most notably the dopaminergic system. The nucleus accumbens, a brain region rich in both MCHR1 and dopamine (B1211576) receptors, is a key site of this interaction. mdpi.com Evidence suggests that MCH can modulate dopamine release in this region. nih.gov

Specifically, MCH signaling appears to have an inhibitory effect on the dopamine system. nih.gov MCH can directly inhibit dopamine release in the nucleus accumbens. nih.gov Consequently, antagonism of MCHR1 may lead to a disinhibition of dopamine release, resulting in a hyperdopaminergic state. nih.gov This is consistent with the observation that MCHR1 deletion in GABAergic neurons within the nucleus accumbens leads to increased locomotor activity, a behavior associated with heightened dopaminergic tone. nih.gov

This interaction has significant implications for the rewarding aspects of food intake. The dopaminergic system is central to motivation and the reinforcement of pleasurable behaviors. By modulating dopamine signaling, MCHR1 antagonists may reduce the rewarding value of palatable foods, thereby contributing to the observed decrease in their consumption. nih.gov

Investigations into MCHR1 System Involvement in Non-Metabolic Functions

Beyond its well-established role in metabolism, the widespread distribution of MCHR1 throughout the central nervous system points to its involvement in a range of non-metabolic functions. nih.govfrontiersin.org Research has increasingly focused on the potential impact of MCHR1 antagonism on sleep, mood, and cognition.

The MCH system is intricately involved in the regulation of sleep-wake cycles, with a particularly strong association with REM sleep. frontiersin.orgnih.gov MCH-producing neurons are most active during REM sleep and slow-wave sleep. nih.govnih.gov The administration of MCH has been shown to increase both REM and slow-wave sleep. nih.gov

Conversely, antagonism of MCHR1 has been investigated for its potential to modulate sleep architecture. nih.gov Studies with MCHR1 antagonists have shown an increase in wakefulness and a suppression of REM sleep. nih.gov However, the effects observed in genetic knockout models have been somewhat conflicting. While some studies in MCHR1 knockout mice show an increase in wakefulness, others have paradoxically reported an increase in REM sleep, which may be due to developmental compensations. nih.govunibe.ch These findings suggest that while the MCH system is a key player in sleep regulation, its precise mechanisms and the full effects of its long-term blockade are still being elucidated.

A substantial body of evidence implicates the MCH/MCHR1 system in the regulation of mood and emotional behaviors. nih.govproquest.com MCHR1 is densely expressed in limbic brain regions that are crucial for processing stress, reward, and emotion. nih.gov

Anxiety and Depression: Several lines of evidence suggest that MCH activation can induce anxiety- and depression-like behaviors. nih.gov Central administration of MCH has been shown to be anxiogenic in some studies. nih.gov In contrast, the blockade of MCHR1 with antagonists has demonstrated both anxiolytic and antidepressant effects in various rodent models. nih.govnih.gov MCHR1 antagonists have been found to be effective in animal models of depression with a rapid onset of action. nih.gov The antidepressant-like effects of MCHR1 antagonism may be related to the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and an enhancement of noradrenergic activity. nih.govoup.com

Reward: The MCH system also plays a role in mediating reward-motivated behaviors. mdpi.com As previously mentioned, the interaction with the dopaminergic system in the nucleus accumbens is a key component of this. mdpi.com By influencing dopamine signaling, MCH can modulate the reinforcing properties of rewarding substances and palatable food. mdpi.com

| Function | Effect of MCH/MCHR1 Activation | Reported Effect of MCHR1 Antagonism | Key Brain Regions Implicated |

|---|---|---|---|

| Sleep | Promotes REM and slow-wave sleep | Increases wakefulness, suppresses REM sleep | Hypothalamus, Nucleus Pontis Oralis, Dorsal Raphe Nucleus |

| Anxiety | Anxiogenic effects reported | Anxiolytic effects | Limbic system, Amygdala |

| Depression | Induces depressive-like behaviors | Antidepressant effects | Limbic system, Locus Coeruleus |

| Reward | Modulates reinforcing properties of palatable food | Reduces intake of palatable food | Nucleus Accumbens |

| Cognition | Conflicting reports (both impairment and enhancement) | Impaired memory retention in knockout models | Hippocampus, Amygdala |

The role of the MCH/MCHR1 system in learning and memory is complex, with some studies presenting conflicting findings. MCHR1 is highly expressed in brain regions critical for cognitive function, including the hippocampus and amygdala. nih.gov

Some research suggests that MCH may have a facilitatory effect on learning and memory. oup.com Activation of MCH-producing neurons appears to enhance learning and memory processes. nih.gov However, other studies have shown that intrahippocampal administration of MCH can impair memory consolidation. oup.com

Genetic studies have also contributed to this complex picture. MCHR1 knockout mice have been shown to exhibit impaired memory retention in certain tasks, suggesting that MCH signaling is necessary for some cognitive functions. oup.comnih.gov These mice also show alterations in NMDA receptor function, which is crucial for synaptic plasticity and learning. oup.com The disruption of MCH signaling may interfere with neurodevelopmental processes, potentially contributing to cognitive deficits. oup.comresearchgate.net Further research is needed to fully delineate the multifaceted role of MCHR1 in cognitive processes.

Comparative Research with Other Mchr1 Antagonists

Analysis of Diverse Chemical Classes of MCHR1 Antagonists

MCHR1 antagonists are a heterogeneous group of small molecules, with research and development efforts exploring a wide array of chemical scaffolds. Early explorations included peptide-based antagonists, but these were largely supplanted by small-molecule, non-peptide antagonists due to their improved potential for oral bioavailability and ability to cross the blood-brain barrier. nih.gov

AMG-076 itself is a non-peptide small molecule, identified through high-throughput screening and subsequent lead optimization. nih.gov Other prominent chemical classes of MCHR1 antagonists that have been investigated include:

Thienopyrimidinones: This class is exemplified by compounds developed by Bristol-Myers Squibb, such as BMS-819881 and its prodrug BMS-830216. bioworld.comacs.org These non-basic thienopyrimidinones were designed to have high affinity for MCHR1 while minimizing off-target effects. acs.org

Piperidines: The compound SNAP 94847, chemically described as N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide, represents this class. nih.gov It is a high-affinity, selective MCHR1 antagonist. medchemexpress.com

Thieno[3,2-d]pyrimidines: GW803430 falls into this chemical category and is a selective, non-peptide MCHR1 antagonist. tocris.comwikipedia.org

2-Arylbenzimidazoles, 4-Arylphthalazin-1(2H)-ones, and Pyrrolo[3,4-b]pyridin-7(6H)-ones: These represent other chemical scaffolds that have been explored for their MCHR1 antagonistic properties. nih.govmdpi.com

2H-Indazole Derivatives: Takeda Pharmaceutical Company has investigated 2H-indazole derivatives for their potential as MCHR1 antagonists in the treatment of obesity. nih.gov

Pseudopeptides: While most efforts have focused on small molecules, some research has continued into pseudopeptide antagonists, such as S38151, in an attempt to improve upon the metabolic stability of earlier peptide-based compounds. mdpi.com

The diversity of these chemical classes underscores the extensive efforts within the pharmaceutical industry to identify novel and effective MCHR1 antagonists.

Comparison of Preclinical Pharmacological Profiles of AMG-076 with Other MCHR1 Antagonists

A comparison of the preclinical pharmacological data for AMG-076 and other notable MCHR1 antagonists highlights the high potency that has been achieved in this class of compounds.

| Compound | Chemical Class | Binding Affinity (Ki/IC50) | Functional Antagonism (IC50) | Preclinical Efficacy Highlights |

| AMG-076 | Non-peptide small molecule | Ki: 0.6 ± 0.10 nM nih.gov | 1.2 ± 0.26 nmol/L (Ca2+ mobilization) nih.gov | Reduced body weight gain in diet-induced obese mice and improved metabolic phenotypes. nih.govnih.gov |

| GW803430 | Thieno[3,2-d]pyrimidine | IC50: 9.3 nM tocris.com | - | Demonstrated anti-obesity and antidepressant-like effects in rats and mice. tocris.comresearchgate.net |

| SNAP 94847 | Piperidine derivative | Ki: 2.2 nM; Kd: 530 pM medchemexpress.com | - | Showed anxiolytic-like effects in mouse models. nih.gov |

| BMS-819881 | Thienopyrimidinone | Ki: 10 nM frontiersin.org | - | The prodrug, BMS-830216, showed in vivo efficacy in diet-induced obese rats. bioworld.com |

This table is based on available preclinical data and is for comparative purposes.

AMG-076 demonstrates sub-nanomolar binding affinity for MCHR1, which is comparable to or greater than that of other leading MCHR1 antagonists. nih.gov For instance, GW803430 has an IC50 of 9.3 nM, SNAP 94847 has a Ki of 2.2 nM, and BMS-819881 has a Ki of 10 nM. medchemexpress.comtocris.comfrontiersin.org In functional assays, AMG-076 potently inhibited MCH-induced calcium mobilization with an IC50 of 1.2 nM. researchgate.net

In vivo studies with AMG-076 in rodent models of obesity showed a reduction in body weight gain, which was attributed to both decreased food intake and increased energy expenditure. nih.gov These effects were dependent on the presence of MCHR1, as the compound had no effect in MCHR1 knockout mice. nih.gov Similarly, GW803430 also produced anti-obesity effects in diet-induced obese rats. researchgate.net The development of many MCHR1 antagonists has been hampered by off-target effects, particularly inhibition of the hERG potassium channel, which can lead to cardiotoxicity. nih.govmdpi.com

Insights from the Development History of Related MCHR1-Targeting Compounds

The development history of MCHR1 antagonists has been challenging, with several compounds failing to advance to later stages of clinical trials. nih.gov This provides important context for the development of AMG-076.

The first small-molecule MCHR1 antagonists to enter Phase 1 clinical trials were AMG-076 and GlaxoSmithKline's GW-856464, with trials for both beginning in 2004. nih.gov The development of GW-856464 was halted due to low bioavailability. nih.gov There is limited publicly available information about the AMG-076 trial, but it was also discontinued (B1498344). nih.gov

Another MCHR1 antagonist, BMS-830216 (a prodrug of BMS-819881), developed by Bristol-Myers Squibb, failed a Phase 1B proof-of-confidence study. nih.gov While the drug was found to be safe and well-tolerated, it did not produce any reduction in body weight in the treatment group, leading to the cessation of its development. nih.gov The development of NGD-4715 by Neurogen/Ligand and ALB-127158(a) by AMRI were also terminated before the initiation of Phase II studies. frontiersin.org

The collective experience with these compounds suggests that translating the promising preclinical efficacy of MCHR1 antagonists into clinical benefit in humans has been a significant hurdle. The reasons for these failures are likely multifactorial and may include issues with pharmacokinetics, a lack of efficacy in humans despite positive animal data, or unforeseen off-target effects. The discontinuation of numerous MCHR1 antagonist development programs after 2012 reflects the considerable challenges in this area of drug discovery. nih.gov

Emerging Research Directions for Mchr1 Antagonism

Advancements in MCHR1 Structural Biology and Ligand-Receptor Interactions (e.g., Cryo-Electron Microscopy Studies)

Significant strides in structural biology, particularly with the advent of cryo-electron microscopy (cryo-EM), have revolutionized the understanding of G protein-coupled receptors (GPCRs) like MCHR1 wikipedia.orgidrblab.netscispace.commedchemexpress.comuni.lu. Historically, the absence of detailed structural information for MCHR1 impeded drug development efforts wikipedia.org. Recent cryo-EM studies have provided unprecedented insights into the active state of MCHR1 complexed with MCH and Gi1, as well as its inactive state bound to selective antagonists such as SNAP-94847 wikipedia.orgwikipedia.org.

These structural analyses, complemented by mutagenesis studies, have begun to unveil the precise recognition mechanisms for both endogenous ligands like MCH and synthetic antagonists wikipedia.orgwikipedia.org. For instance, the binding mode of MCH in MCHR1 is stabilized by extensive interactions, with a central arginine residue of MCH deeply penetrating the transmembrane pocket to trigger receptor activation wikipedia.org. Understanding these atomic-level interactions is crucial for the rational design of improved MCHR1 antagonists with enhanced potency, selectivity, and reduced off-target effects, such as inhibition of the hERG potassium channel, which has been a common challenge for many MCHR1 antagonists cam.ac.uknih.gov. Although specific cryo-EM structures for AMG-076 have not been widely reported, the general advancements in MCHR1 structural biology provide a critical framework for understanding how such compounds interact with the receptor and for guiding future drug design.

Exploration of Novel Chemical Entities and Chemotypes as MCHR1 Ligands

The quest for novel MCHR1 ligands continues, driven by the therapeutic potential and the challenges encountered by earlier candidates, including AMG-076 zhanggroup.orgnih.govnih.govnus.edu.sg. AMG-076 itself was identified through high-throughput screening and subsequent lead optimization efforts at Amgen tocris.comnih.gov. This process aimed to refine compounds to achieve potent and selective MCHR1 antagonism while addressing issues like hERG inhibition, which was a concern for early lead compounds cam.ac.uknih.gov.

Elucidation of Comprehensive MCHR1-Mediated Biochemical Pathways

MCHR1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the effects of melanin-concentrating hormone (MCH) nih.govcenmed.com. Its activation can lead to a variety of intracellular signaling events, including the inhibition of cyclic AMP (cAMP) accumulation through Gi/o-coupled pathways, stimulation of intracellular calcium flux via Gq/11-coupled pathways, and activation of extracellular signal-regulated kinase (ERK) wikipedia.orgnih.gov. MCHR1 is unique in its ability to couple with multiple G-proteins, including Gi/o, Gq/11, and Gs, allowing for diverse downstream signaling wikipedia.org.

Studies with AMG-076 have significantly contributed to understanding MCHR1-mediated biochemical pathways, particularly in the context of energy homeostasis. In mouse models of obesity, AMG-076 administration resulted in a reduction in body weight gain in wild-type (MCHR1+/+) mice but not in MCHR1 knockout (MCHR1−/−) mice, directly demonstrating its MCHR1-dependent mechanism nih.gov. This body weight reduction was associated with a decrease in food intake and an increase in energy expenditure nih.gov. Furthermore, AMG-076 treatment led to improved metabolic phenotypes, including decreased fasting insulin (B600854) and glucose levels, and enhanced glucose tolerance and insulin sensitivity in diet-induced obese (DIO) mice nih.gov. These findings collectively highlight that MCHR1 antagonism impacts multiple facets of energy metabolism.

The binding affinity and functional antagonism of AMG-076 against MCHR1 have been quantified through detailed research findings:

| Assay Type | Parameter | Value (Mean ± SEM) | Reference |

| Binding Affinity | Ki (displacing [125I]-MCH) | 0.6 ± 0.10 nM | tocris.comnih.gov |

| Functional Antagonism | IC50 (inhibition of MCH-induced Ca2+ mobilization in HEK293-MCHR1 cells) | 1.2 ± 0.26 nM | tocris.comnih.gov |

Beyond energy homeostasis, the MCH-MCHR1 system is implicated in various CNS behaviors, including sleep regulation, mood, and anxiety wikipedia.orgwikipedia.orgzhanggroup.orgwikipedia.orgguidetoimmunopharmacology.org. MCHR1 antagonists have shown anxiolytic and antidepressant effects in rodent models, suggesting a broader involvement of MCHR1 in neuronal functions wikipedia.orgzhanggroup.orgguidetoimmunopharmacology.orgnih.gov.

Broader Therapeutic Potential and Niche Applications for MCHR1 Antagonists

The primary therapeutic focus for MCHR1 antagonists has historically been obesity and related metabolic disorders, given MCH's established role in regulating food intake and energy balance wikipedia.orgnih.govnih.govnih.gov. Preclinical studies with AMG-076 in rodent and primate obesity models demonstrated its efficacy in reducing body weight gain, food intake, and improving metabolic parameters nih.gov. This robust preclinical evidence underscores the potential of MCHR1 antagonism in addressing the global health challenge of obesity.

Beyond metabolic conditions, emerging research suggests several niche applications for MCHR1 antagonists:

Sleep Disorders : The MCH system is intricately involved in sleep-wake cycles, particularly in regulating REM sleep zhanggroup.orgwikipedia.org. MCHR1 antagonists could offer a novel approach for treating certain sleep disturbances wikipedia.orgzhanggroup.org.

Anxiety and Depression : Studies in animal models have indicated that MCHR1 antagonists can exert anxiolytic and antidepressant effects wikipedia.orgzhanggroup.orgwikipedia.orgguidetoimmunopharmacology.orgnih.gov. The MCH-MCHR1 system's complex involvement in mood regulation suggests potential therapeutic avenues for psychiatric conditions guidetoimmunopharmacology.org.

Inflammatory Conditions : Research indicates a role for the MCH-MCHR1 system in inflammatory processes, particularly in the gastrointestinal tract. MCHR1 expression is upregulated in the colonic mucosa of patients with inflammatory bowel disease (IBD), and MCH antagonism has shown promise in attenuating experimental colitis in mice, suggesting a potential for treating inflammatory conditions of both intestinal and non-intestinal origin.

Despite the promising preclinical data, including that for AMG-076, the clinical development of MCHR1 antagonists has faced significant hurdles, leading to the discontinuation of several compounds, including AMG-076 wikipedia.org. Challenges have included issues such as hERG inhibition, which can lead to cardiovascular risks, and in some cases, low bioavailability wikipedia.orgzhanggroup.orgnih.gov. Nevertheless, the continued elucidation of MCHR1's multifaceted roles and the advancements in structural biology and ligand discovery techniques maintain MCHR1 as a compelling target for future therapeutic development.

Q & A

Q. What is the primary mechanism of action of AMG-076, and how does it relate to its therapeutic potential in obesity models?

AMG-076 acts as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist, inhibiting receptor signaling linked to energy homeostasis and feeding behavior. Methodologically, target validation involves in vitro binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP inhibition). Preclinical studies in murine obesity models demonstrate reduced food intake and body weight, with dose-dependent efficacy (10–30 mg/kg/day) .

Q. What experimental models are most appropriate for initial efficacy testing of AMG-076?

Use transgenic mice with diet-induced obesity (DIO) or leptin-deficient (ob/ob) models. Key parameters include body weight trajectory, adiposity (via MRI or dissection), and metabolic markers (leptin, glucose tolerance tests). Ensure controls for circadian feeding patterns and statistical power (n ≥ 10/group) to account for biological variability .

Q. How should researchers design a dose-response study for AMG-076 to establish therapeutic windows?

Employ a logarithmic dosing range (e.g., 1, 3, 10, 30 mg/kg) administered orally or intraperitoneally. Measure plasma exposure (LC-MS/MS) to correlate pharmacokinetics (Cmax, AUC) with pharmacodynamic outcomes. Include a positive control (e.g., established MCHR1 antagonist) and assess off-target effects via hERG inhibition assays to evaluate cardiac safety .

Advanced Research Questions

Q. How can researchers resolve contradictions in AMG-076 efficacy data across different obesity models?

Contradictions often arise from model-specific pathophysiology (e.g., DIO vs. genetic obesity). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, compare AMG-076’s effects on hypothalamic neuropeptide expression (NPY, POMC) across models via qPCR or immunohistochemistry. Use meta-analysis to identify confounding variables like baseline metabolic rate .

Q. What strategies optimize AMG-076’s pharmacokinetic profile for CNS penetration in chronic studies?

Modify physicochemical properties (logP, polar surface area) to enhance blood-brain barrier permeability. Use microdialysis to measure brain interstitial fluid concentrations. Pair with cytochrome P450 inhibition assays to predict drug-drug interactions. For longitudinal studies, validate stability in plasma and brain homogenates under storage conditions (-80°C) .

Q. How should researchers analyze contradictory data on AMG-076’s hERG inhibition risk?

Conduct patch-clamp electrophysiology on hERG-transfected HEK293 cells at multiple concentrations (0.1–30 µM). Compare results to positive controls (e.g., dofetilide) and use Hill plots to calculate IC50. If discrepancies persist, evaluate species-specific ion channel isoforms or assay conditions (temperature, voltage protocols). Report uncertainties via error propagation analysis .

Q. What methodological frameworks are recommended for integrating AMG-076 data into broader obesity research?

Use systems biology approaches (e.g., pathway enrichment analysis) to map AMG-076’s effects on lipid metabolism and insulin signaling. Cross-reference transcriptomic datasets (RNA-seq) from treated vs. untreated models. Validate findings with orthogonal methods like stable isotope tracing for metabolic flux analysis .

Data Analysis & Reporting

Q. How should researchers statistically validate AMG-076’s efficacy in heterogeneous cohorts?

Apply mixed-effects models to account for inter-individual variability. For non-normal distributions (e.g., skewed adiposity data), use non-parametric tests (Mann-Whitney U) or data transformations (log, Box-Cox). Report effect sizes (Cohen’s d) and confidence intervals to contextualize clinical relevance .

Q. What are best practices for ensuring reproducibility in AMG-076 studies?

Pre-register protocols on platforms like Open Science Framework. Include detailed supplementary materials: synthetic routes (HPLC purity >95%), in vivo dosing regimens, and raw data files (e.g., .csv). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Ethical & Methodological Considerations

Q. How can researchers address ethical concerns in AMG-076’s preclinical testing?

Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, report humane endpoints, and use blinding during data collection. For in vivo work, obtain IACUC approval and include sham-treated controls to isolate drug effects from procedural stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.